molecular formula C23H32N2O2 B10888862 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine

Cat. No.: B10888862
M. Wt: 368.5 g/mol
InChI Key: HAMPNXCHFOXLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This compound features a benzyl group substituted with ethoxy and methoxy groups, as well as a phenylpropyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:

    Formation of the benzyl intermediate: The starting material, 3-ethoxy-4-methoxybenzyl chloride, is prepared by reacting 3-ethoxy-4-methoxybenzyl alcohol with thionyl chloride.

    Nucleophilic substitution: The benzyl chloride intermediate is then reacted with 1-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl and phenylpropyl groups can be reduced to form corresponding alkanes.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Receptor binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxybenzyl)-4-(3-phenylpropyl)piperazine: Lacks the ethoxy group, which may affect its pharmacological properties.

    1-(3-Ethoxybenzyl)-4-(3-phenylpropyl)piperazine: Lacks the methoxy group, which may influence its reactivity and biological activity.

    1-(4-Methoxybenzyl)-4-(3-phenylpropyl)piperazine: The position of the methoxy group is different, potentially altering its interactions with molecular targets.

Uniqueness

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both ethoxy and methoxy groups on the benzyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C23H32N2O2/c1-3-27-23-18-21(11-12-22(23)26-2)19-25-16-14-24(15-17-25)13-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-12,18H,3,7,10,13-17,19H2,1-2H3

InChI Key

HAMPNXCHFOXLAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.